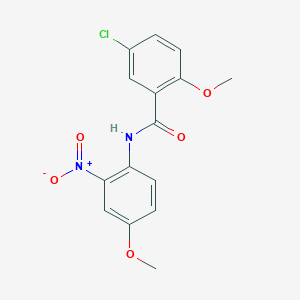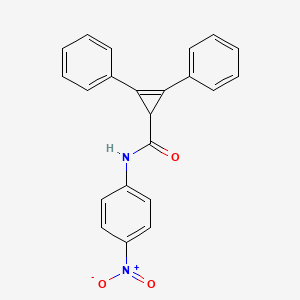
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide, also known as NPDPC, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide is complex and not fully understood. However, it is believed that this compound acts as a modulator of ion channels, particularly those involved in the release of neurotransmitters. N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to selectively inhibit the function of certain ion channels, leading to a decrease in neurotransmitter release. Additionally, N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to modulate the activity of enzymes involved in the synthesis and release of neurotransmitters.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has a range of biochemical and physiological effects, many of which are related to its ability to modulate ion channels and neurotransmitter release. This compound has been shown to decrease the release of glutamate and dopamine in the brain, suggesting that it may have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to modulate the activity of enzymes involved in the synthesis and release of neurotransmitters, suggesting that it may have potential applications in the treatment of mood disorders such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide in lab experiments is its ability to selectively modulate the function of certain ion channels. This makes it a useful tool for investigating the role of these channels in various biological processes. Additionally, N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to have a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, there are also some limitations to using N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide in lab experiments. For example, this compound can be difficult to synthesize and purify, which can limit its availability for use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide and its effects on various biological processes. Finally, there is a need for more research on the potential therapeutic applications of N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide in the treatment of neurological and mood disorders.
Synthesemethoden
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzaldehyde with cyclohexanone to form 4-nitrocyclohexenone. This intermediate is then reacted with diphenylacetylene in the presence of a palladium catalyst to form N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been used in a range of scientific research applications, including studies on the function of ion channels, neurotransmitter release, and synaptic plasticity. This compound has been shown to selectively inhibit the function of certain ion channels, making it a useful tool for investigating the role of these channels in various biological processes. Additionally, N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, suggesting that it may have potential applications in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-22(23-17-11-13-18(14-12-17)24(26)27)21-19(15-7-3-1-4-8-15)20(21)16-9-5-2-6-10-16/h1-14,21H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLGXTQZFUIKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

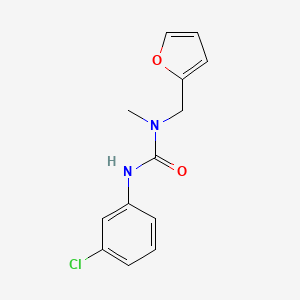
![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)
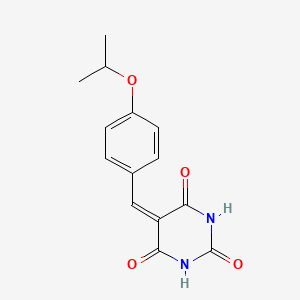
![1-[2-(3-fluorophenyl)ethyl]-N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4960403.png)
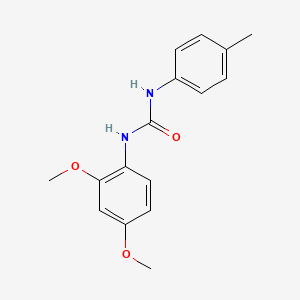
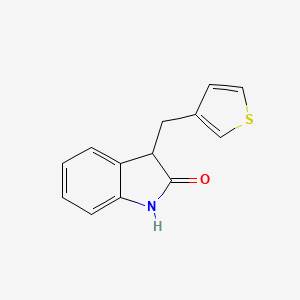
![N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4960413.png)
![N-cyclobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4960418.png)
![N-(4-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4960422.png)
![7-fluoro-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4960445.png)
